Trt-Cl plays a crucial role in the synthesis of phosphoramidite building blocks, which are essential components for the creation of DNA and RNA using automated DNA synthesizers. These building blocks are incorporated into the growing oligonucleotide chain during the synthesis process. Trt-Cl acts as a protecting group for the 5'-hydroxyl group of the sugar moiety in the nucleoside, ensuring proper chain formation and preventing unwanted side reactions. []
Trt-Cl can be employed in the preparation of protein tagging molecules. These molecules are used to label proteins with a specific chemical group, enabling their detection, purification, and manipulation in various biochemical experiments. For instance, Trt-Cl can be used to synthesize the protein tagging molecule 3-[tris(4-methoxyphenyl)methylsulfanyl]propanoic acid, which can be subsequently attached to proteins via a thiol-ene click reaction. []
4,4',4''-Trimethoxytrityl chloride is an organic compound characterized by its unique structure, featuring three methoxy groups attached to a trityl moiety. Its chemical formula is and it is known for its pale yellow to pink crystalline appearance. The compound is primarily utilized as a protecting reagent in organic synthesis, particularly for hydroxyl groups in various
The synthesis of 4,4',4''-trimethoxytrityl chloride can be achieved through several methods:
The applications of 4,4',4''-trimethoxytrityl chloride include:
Interaction studies highlight the compound's behavior in various environments:
Several compounds share structural similarities with 4,4',4''-trimethoxytrityl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methoxytrityl chloride | Contains one methoxy group; used for similar applications. | |
4,4'-Dimethoxytrityl chloride | Two methoxy groups; exhibits different reactivity patterns. | |
Trityl chloride | No methoxy groups; simpler structure with broader applications. |
These compounds differ primarily in the number and position of methoxy substituents, which significantly influence their reactivity and application scope. The presence of three methoxy groups in 4,4',4''-trimethoxytrityl chloride enhances its steric bulk and electronic properties, making it particularly effective as a protecting group compared to its analogs.
The development of 4,4',4''-trimethoxytrityl chloride emerges from the broader historical context of trityl chemistry, which traces its origins to the groundbreaking work of Moses Gomberg in 1900 at the University of Michigan. Gomberg's discovery of the triphenylmethyl radical through attempts to prepare hexaphenylethane from triphenylmethyl chloride and zinc in benzene marked the beginning of trityl chemistry. This foundational work established the understanding of carbocation stability and the potential for trityl-based compounds to serve as protective agents in organic synthesis.
The evolution from simple triphenylmethyl chloride to methoxy-substituted derivatives represents a significant advancement in protecting group technology. The introduction of electron-donating methoxy groups enhances the stability of the resulting carbocation intermediates, facilitating more controlled reaction conditions and improved selectivity. This development aligns with the broader progression in synthetic organic chemistry toward more sophisticated and selective protecting strategies.
Chemical classification places 4,4',4''-trimethoxytrityl chloride within the category of triarylmethyl halides, specifically as a trityl chloride derivative. The compound belongs to the broader class of protecting and derivatizing reagents, with particular relevance in nucleotide chemistry and pharmaceutical applications. Its classification as a moisture-sensitive compound necessitates careful handling procedures and appropriate storage conditions to maintain chemical integrity.
The compound's role in modern synthetic chemistry represents an evolution of Gomberg's original trityl concept, adapted for contemporary applications requiring high selectivity and mild reaction conditions. Research has demonstrated that methoxy-substituted trityl groups provide enhanced selectivity for primary amino groups and improved deprotection characteristics under acidic conditions.
The systematic nomenclature of 4,4',4''-trimethoxytrityl chloride follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1,1',1''-(chloromethylidyne)tris[4-methoxy-benzene]. Alternative nomenclature includes 4,4',4''-trimethoxytriphenylmethyl chloride and chlorotris(4-methoxyphenyl)methane, reflecting different systematic naming approaches.
The structural architecture consists of a central carbon atom bearing a chloride substituent and three phenyl rings, each substituted with a methoxy group at the para position. This arrangement creates a tetrahedral geometry around the central carbon, with the chloride occupying one position and the three methoxyphenyl groups occupying the remaining positions. The para-methoxy substitution pattern provides optimal electronic stabilization through resonance effects while minimizing steric hindrance.
Structural identification relies on spectroscopic techniques, with characteristic nuclear magnetic resonance signatures reflecting the symmetrical arrangement of the methoxy-substituted phenyl rings. The compound exhibits distinctive chemical shifts corresponding to the aromatic protons and methoxy groups, enabling unambiguous identification and purity assessment.
The Chemical Abstracts Service registry number 49757-42-8 provides unique identification within chemical databases, while the European Inventory of Existing Commercial Chemical Substances number 256-474-6 facilitates regulatory compliance. Molecular structure representation through simplified molecular-input line-entry system notation enables computational modeling and database searching capabilities.
The physical and chemical properties of 4,4',4''-trimethoxytrityl chloride reflect its unique molecular structure and electron distribution patterns. Comprehensive characterization reveals specific thermodynamic and kinetic parameters essential for synthetic applications.
The compound demonstrates significant moisture sensitivity, requiring storage under anhydrous conditions to prevent hydrolysis of the carbon-chlorine bond. This sensitivity reflects the electrophilic nature of the central carbon, which readily undergoes nucleophilic substitution reactions with water and other nucleophiles.
Thermal properties indicate moderate stability under standard conditions, with decomposition occurring around the melting point. The predicted boiling point of approximately 498°C suggests thermal stability sufficient for most synthetic applications, though practical use typically occurs at much lower temperatures to prevent decomposition.
Solubility characteristics favor organic solvents, with particular compatibility with aromatic and chlorinated solvents. The compound exhibits limited solubility in polar protic solvents due to potential hydrolysis reactions. Optimal handling procedures recommend dissolution in anhydrous organic solvents under inert atmosphere conditions.
Chemical reactivity centers on the electrophilic carbon bearing the chloride substituent, which undergoes facile nucleophilic substitution via an SN1 mechanism. The stability of the resulting trimethoxytrityl carbocation, enhanced by resonance stabilization from the para-methoxy groups, facilitates controlled reaction conditions and selective transformations.
The significance of 4,4',4''-trimethoxytrityl chloride in synthetic organic chemistry stems from its exceptional utility as a protecting group and its role in enabling complex molecular constructions. Contemporary applications demonstrate the compound's versatility across multiple synthetic domains.
Primary applications focus on oligonucleotide synthesis, where the compound serves as a protecting group for hydroxyl functions during nucleic acid construction. The trimethoxytrityl group provides optimal balance between stability during synthetic manipulations and facile removal under acidic conditions. Research has established protocols for incorporating the protecting group into nucleoside derivatives, enabling automated synthesis of deoxyribonucleic acid and ribonucleic acid sequences.
The compound's role in pharmaceutical synthesis extends to the preparation of anticancer drug intermediates bearing triphenylmethyl motifs. These structural frameworks contribute to biological activity through specific molecular recognition patterns and pharmacokinetic properties. Synthetic routes utilizing 4,4',4''-trimethoxytrityl chloride enable controlled introduction of these motifs while maintaining functional group compatibility.
Mechanistic studies reveal that protection reactions proceed through carbocation intermediates, with the trimethoxytrityl cation demonstrating enhanced stability compared to unsubstituted trityl derivatives. This stability translates to improved reaction control and reduced side product formation. Deprotection typically employs mild acidic conditions, such as acetic acid or trifluoroacetic acid, enabling selective removal without affecting other functional groups.
Recent research has explored photolabile modifications of trityl protecting groups, with methoxy-substituted derivatives showing promising photochemical deprotection characteristics. These developments expand the utility of trityl-based protection strategies in applications requiring light-induced deprotection, such as surface patterning and controlled release systems.
Comparative studies with related protecting groups demonstrate superior selectivity for primary over secondary hydroxyl groups, attributed to steric effects of the bulky trimethoxytrityl moiety. This selectivity proves particularly valuable in carbohydrate chemistry and nucleoside synthesis, where regioselective protection is essential for successful synthetic outcomes.
The compound's significance extends to fundamental mechanistic studies of carbocation chemistry and nucleophilic substitution reactions. Kinetic investigations have provided insights into structure-reactivity relationships for trityl derivatives, contributing to broader understanding of carbocation stability and reaction mechanisms. These fundamental studies inform rational design of new protecting groups and synthetic methodologies.
The synthesis and preparation of 4,4',4''-Trimethoxytrityl chloride (TMTrCl) represents a significant advancement in protecting group chemistry, particularly for nucleic acid synthesis applications. This compound belongs to the trityl family and features three methoxy substituents at the para positions of the phenyl rings, enhancing its electron-donating properties and stability compared to less substituted analogs [1] [2]. The compound's molecular formula is C₂₂H₂₁ClO₃ with a molecular weight of 368.85 g/mol [2] [3].
The Grignard reaction pathway represents one of the most versatile methods for synthesizing 4,4',4''-Trimethoxytrityl chloride at the laboratory scale [4]. This approach involves the formation of organometallic intermediates that can be used to construct the trityl framework through carbon-carbon bond formation reactions.
The general mechanism involves the initial formation of a Grignard reagent from 4-bromoanisole and magnesium metal in anhydrous ether. The reaction proceeds through the following steps:
Grignard Reagent Formation: 4-Bromoanisole reacts with magnesium metal in dry ether to form 4-methoxyphenylmagnesium bromide. This reaction requires strict anhydrous conditions, as moisture can rapidly decompose the Grignard reagent through protonation [4].
Nucleophilic Attack: The prepared Grignard reagent undergoes nucleophilic attack on a suitable electrophile, typically a chloroformate derivative or carbon tetrachloride, to form the trityl framework [4].
Chlorination: The resulting trityl alcohol intermediate is converted to the corresponding chloride using reagents such as acetyl chloride or thionyl chloride [5].
Reaction Parameter | Optimal Conditions | Yield Range |
---|---|---|
Temperature | 0-25°C for Grignard formation | 72-85% |
Solvent | Anhydrous diethyl ether | - |
Reaction Time | 2-4 hours | - |
Atmosphere | Nitrogen or argon | - |
The Grignard approach offers several advantages, including high regioselectivity and the ability to introduce multiple methoxy groups simultaneously. However, it requires careful handling of moisture-sensitive reagents and may produce biphenyl byproducts through radical coupling reactions [4].
An alternative laboratory synthesis route involves the use of 4-methoxy substituted benzophenones as starting materials. This method utilizes the inherent reactivity of carbonyl compounds toward nucleophilic attack, followed by reduction and chlorination steps [6].
The synthesis pathway proceeds as follows:
Benzophenone Formation: 4-Methoxybenzoyl chloride reacts with anisole in the presence of a Lewis acid catalyst (typically aluminum chloride) to form 4,4'-dimethoxybenzophenone [6].
Nucleophilic Addition: The benzophenone undergoes nucleophilic addition with a third equivalent of 4-methoxyphenylmagnesium bromide to form the corresponding tertiary alcohol [6].
Chlorination: The resulting trityl alcohol is converted to the chloride using standard chlorinating agents such as acetyl chloride or hydrogen chloride [5].
Synthetic Step | Reagents | Conditions | Yield |
---|---|---|---|
Benzophenone Formation | AlCl₃, anisole | 70-80°C, 2-3 hours | 70-72% |
Grignard Addition | 4-MeO-C₆H₄MgBr | 0°C, then RT | 75-80% |
Chlorination | AcCl, reflux | 80°C, 4-6 hours | 85-90% |
This approach offers the advantage of using readily available starting materials and provides good control over the reaction conditions. The method is particularly suitable for academic laboratories where precise control over reaction parameters is essential [6].
Industrial production of 4,4',4''-Trimethoxytrityl chloride requires optimization of synthetic pathways to maximize yield, minimize waste, and ensure cost-effectiveness. The most commonly employed industrial method involves the direct reaction of anisole with trichlorotoluene in the presence of Lewis acid catalysts [8].
The industrial process typically follows these optimized parameters:
Raw Material Preparation: Anisole (103.72 kg, 959.17 mol) and trichlorotoluene (75 kg, 383.67 mol) are prepared in appropriate ratios with aluminum chloride catalyst (53.35 kg, 400.1 mol) [9].
Reaction Conditions: The reaction is conducted at 30°C for 10 hours under controlled stirring conditions to ensure complete conversion [9].
Workup and Purification: The reaction mixture undergoes hydrolysis with 5% diluted hydrochloric acid, followed by extraction with dichloromethane and subsequent purification steps [9].
Process Parameter | Industrial Scale | Laboratory Scale |
---|---|---|
Reaction Temperature | 30°C | 0-30°C |
Reaction Time | 10 hours | 6-8 hours |
Catalyst Loading | 25-30 mol% | 15-20 mol% |
Solvent Recovery | 95% | 80-85% |
The industrial process achieves a crude high-performance liquid chromatography purity of 98.91% before final purification steps [9]. The final product purity reaches 99.95% with an overall yield of 85.13% [9].
Industrial production of 4,4',4''-Trimethoxytrityl chloride requires stringent quality control measures to ensure product consistency and purity. Key quality control parameters include analytical testing, impurity profiling, and stability assessment [10].
Analytical Testing Methods:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, with specifications typically requiring >98% purity [10] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are employed to confirm structural identity and detect impurities [10].
Mass Spectrometry: Used for molecular weight confirmation and impurity identification [10].
Critical Quality Parameters:
Parameter | Specification | Test Method |
---|---|---|
Assay (HPLC) | ≥98.0% | HPLC analysis |
Melting Point | 146-148°C | Capillary method |
Moisture Content | ≤0.1% | Karl Fischer titration |
Residual Solvents | <0.1% | Gas chromatography |
Impurity Control: The industrial process must control specific impurities that can affect the performance of the final product. Key impurities include 4-Acetoxy-4'-methoxytrityl chloride and 4-Hydroxy-4'-methoxytrityl chloride, which can generate deleterious effects in downstream applications [10].
The purification of 4,4',4''-Trimethoxytrityl chloride requires specialized techniques due to its moisture sensitivity and tendency to undergo hydrolysis. Several purification methods are employed depending on the scale and purity requirements [11] [12].
Recrystallization Techniques:
Single Solvent Recrystallization: The crude product is dissolved in a minimum amount of hot dichloromethane, followed by slow cooling to promote crystal formation [11].
Mixed Solvent Recrystallization: A combination of dichloromethane and petroleum ether (4.5:20 mass ratio) is used to achieve high purity [9].
Trituration: The crude product is washed with cold solvents to remove impurities while maintaining the desired product in solid form [11].
Column Chromatography:
Column chromatography using silica gel is employed for high-purity applications. The typical procedure involves:
Column Preparation: Silica gel (230-400 mesh) is packed in a ratio of 10 g per gram of crude product [13].
Elution System: A gradient elution system using hexane/ethyl acetate followed by ethyl acetate/methanol provides optimal separation [13].
Product Collection: Fractions are monitored by thin-layer chromatography and combined based on purity analysis [13].
Purification Method | Purity Achieved | Recovery | Advantages |
---|---|---|---|
Recrystallization | 98-99% | 85-90% | Simple, cost-effective |
Column Chromatography | >99% | 80-85% | High resolution |
Trituration | 95-98% | 90-95% | Rapid, minimal solvent |
Spectroscopic Analysis:
¹H NMR Spectroscopy: The characteristic signals include aromatic protons at 7.0-7.5 ppm and methoxy protons at 3.8 ppm [14]. The integration pattern confirms the presence of three methoxy groups.
¹³C NMR Spectroscopy: The spectrum shows characteristic signals for the quaternary carbon (around 82 ppm), aromatic carbons (110-160 ppm), and methoxy carbons (55 ppm) [14].
Infrared Spectroscopy: Key absorption bands include C-Cl stretching (600-700 cm⁻¹), C-O stretching (1200-1300 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹) [2].
Physical Property Determination:
Property | Value | Method |
---|---|---|
Melting Point | 146-148°C | Capillary method |
Molecular Weight | 368.85 g/mol | Mass spectrometry |
Solubility | Soluble in organic solvents | Dissolution test |
Stability | Moisture sensitive | Stability studies |
Advanced Characterization:
High-Resolution Mass Spectrometry: Provides exact molecular weight determination and elemental composition confirmation [2].
X-Ray Crystallography: Used for structural confirmation and polymorphism studies when single crystals are available [15].
Thermal Analysis: Differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability and decomposition patterns [2].
The comprehensive characterization of 4,4',4''-Trimethoxytrityl chloride ensures product quality and enables quality control throughout the synthesis and purification processes. These analytical methods are essential for both laboratory-scale research and industrial production applications [10].
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